molecular formula C23H19ClN4O2S B12706846 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- CAS No. 156338-83-9

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo-

Cat. No.: B12706846
CAS No.: 156338-83-9
M. Wt: 450.9 g/mol
InChI Key: JBUNFESISYRGSS-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and thioureas. The reaction conditions may involve:

    Condensation reactions: Combining the aniline and pyridine derivatives under acidic or basic conditions.

    Cyclization: Formation of the pyrimidinedione ring through intramolecular cyclization.

    Substitution: Introducing the thioxo group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: Small-scale synthesis in laboratory settings.

    Continuous flow synthesis: Large-scale production using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the pyrimidinedione core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

    Sulfoxides and sulfones: Products of oxidation reactions.

    Thiols: Products of reduction reactions.

    Substituted derivatives: Products of substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Diagnostics: Used in the development of diagnostic agents for imaging or detection of diseases.

Industry

    Material science: Incorporated into materials with specific properties, such as conductivity or fluorescence.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- involves:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways within cells, leading to changes in gene expression or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinediones: Compounds with similar core structures but different substituents.

    Thioxopyrimidines: Compounds with a thioxo group attached to the pyrimidine ring.

Uniqueness

    Structural diversity: The combination of aromatic rings and heterocyclic structures makes it unique.

    Biological activity: The specific substituents contribute to its distinct biological properties.

This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

156338-83-9

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

5-[(4-chloroanilino)methyl]-1-(2-methylphenyl)-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H19ClN4O2S/c1-15-6-2-3-7-19(15)27-21(29)18(14-26-17-11-9-16(24)10-12-17)22(30)28(23(27)31)20-8-4-5-13-25-20/h2-13,18,26H,14H2,1H3

InChI Key

JBUNFESISYRGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=N3)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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